2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(2-Bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]hept-5-enylmethyl precursor, which is then reacted with piperazine. The resulting intermediate is further reacted with ethylene oxide to introduce the ethoxyethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactivity of some intermediates and the potential hazards associated with large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic structure or the piperazine ring.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance
Mechanism of Action
The mechanism by which 2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the compound’s activity. Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Uniqueness
2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a bicyclic structure with a piperazine ring and an ethoxyethanol group. This combination provides distinct chemical properties and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-8-10-20-9-7-17-3-5-18(6-4-17)13-16-12-14-1-2-15(16)11-14/h1-2,14-16,19H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZIUSRUYRBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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